molecular formula C20H20BrOP B044515 (2-Hydroxyethyl)triphenylphosphonium bromide CAS No. 7237-34-5

(2-Hydroxyethyl)triphenylphosphonium bromide

Cat. No. B044515
CAS RN: 7237-34-5
M. Wt: 387.2 g/mol
InChI Key: QZJOQNHOOVSESC-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related triphenylphosphonium bromides involves the reaction of triphenylphosphine with halogenated compounds. For instance, triphenylphosphine reacts with N-bromosuccinimide to yield a phosphonium salt, which further reacts to afford various derivatives through subsequent reactions with other reagents such as N,N-dimethylformamide (Hodosi, Podányi, & Kuszmann, 1992). Similarly, (benzyl)triphenylphosphonium bromides have been synthesized by the reaction of triphenylphosphine with benzylbromide, showcasing the versatility of phosphonium salts in synthesis (Hübner, Wulff-molder, Vogt, & Meisel, 1997).

Molecular Structure Analysis

The molecular structure of triphenylphosphonium bromides, such as (benzyl)triphenylphosphonium bromides, reveals a triclinic space group with distinct geometrical parameters, indicating the presence of Br- anions and cations in the lattice structure (Hübner, Wulff-molder, Vogt, & Meisel, 1997).

Chemical Reactions and Properties

Triphenylphosphonium bromides participate in a variety of chemical reactions, demonstrating their reactivity and utility in synthetic chemistry. These reactions include hydroxyl to halogen exchange, formation of O-forminimium compounds, and transformation into alkyl bromides, illustrating their versatility in organic transformations (Hodosi, Podányi, & Kuszmann, 1992).

Physical Properties Analysis

The physical properties of triphenylphosphonium bromides, such as their crystal structure and solubility, have been extensively studied. For example, the crystal structure of (benzyl)triphenylphosphonium bromides shows triclinic and monoclinic forms, depending on the specific conditions and derivatives formed during the synthesis (Hübner, Wulff-molder, Vogt, & Meisel, 1997).

Chemical Properties Analysis

The chemical properties of triphenylphosphonium bromides, such as their reactivity with various nucleophiles and their role in synthesis, underscore their importance in organic chemistry. These compounds serve as intermediates in the formation of other complex molecules, highlighting their significance in synthetic pathways (Hodosi, Podányi, & Kuszmann, 1992).

Scientific Research Applications

  • Peptide Synthesis Enhancement : Modification of 2-Brornoethoxycarbonyl protective groups to 2-phosphonioethoxycarbonyl protective functions of amino acids with (2-Hydroxyethyl)triphenylphosphonium bromide enables the synthesis of peptides using the carbodiimide method. This results in higher water solubility than corresponding triphenylphosphonium salts (Kunz, 1976).

  • Potential in Organic Synthesis and Catalysis : Magnesium porphyrazinate with eight triphenylphosphonium moieties attached through (2-sulfanyl-ethoxycarbonyl-2-propyl) bridges, a derivative of (2-Hydroxyethyl)triphenylphosphonium bromide, shows promising potential for use in organic synthesis and catalysis (Gonca & Gül, 2005).

  • Antileishmanial Applications : A 4-hydroxyphenyl phosphonium salt derivative of (2-Hydroxyethyl)triphenylphosphonium bromide effectively reduces the parasite load in a mouse model of visceral leishmaniasis, showing potential as an antileishmanial lead (Manzano et al., 2019).

  • Chemical Transformations : (E)-[(2-aroyl)ethenyl]triphenylphosphonium bromides, when reacted with certain compounds, undergo various chemical transformations, indicative of their potential in complex organic reactions (Khachikyan et al., 2017).

  • Antitumor Activity : Isoindolylalkylphosphonium salts, related to (2-Hydroxyethyl)triphenylphosphonium bromide, exhibit significant antitumor activity against P-388 lymphocytic leukemia, highlighting the importance of the triarylphosphonium halide moiety for antitumor properties (Dubois, Lin, & Beisler, 1978).

Safety And Hazards

This compound is classified as hazardous under the Hazardous Products Regulations . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-hydroxyethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJOQNHOOVSESC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369937
Record name (2-Hydroxyethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyethyl)triphenylphosphonium bromide

CAS RN

7237-34-5
Record name (2-Hydroxyethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Hydroxyethyl)triphenylphosphonium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
R Bresolí‐Obach, I Gispert, DG Pena… - Journal of …, 2018 - Wiley Online Library
Light‐mediated killing of pathogens by cationic photosensitisers is a promising antimicrobial approach that avoids the development of resistance inherent to the use of antimicrobials. In …
Number of citations: 25 onlinelibrary.wiley.com
E Naveau, C Calberg, C Detrembleur, C Jérôme… - Applied clay …, 2011 - Elsevier
The use of organo-montmorillonite as nanofiller for the preparation of polymer nanocomposites still attracts a lot of attention both on experimental and industrial scale. In order to …
Number of citations: 26 www.sciencedirect.com
X Zheng, M Gilbert - Journal of Vinyl and Additive Technology, 2011 - Wiley Online Library
An effective stabilizing system for poly (vinyl chloride) (PVC)/clay composites was established. Different types of stabilizers, ie, organotin, calcium/zinc, barium/zinc, and an epoxy …
Number of citations: 28 onlinelibrary.wiley.com
AT WEHMAN - 1970 - search.proquest.com
… An alternative approach to 33 via l-phenyl-2-hydroxyethyl-triphenylphosphonium bromide (41) was considered. This salt was prepared by the reaction of _3 with styrene oxide in 60% …
Number of citations: 0 search.proquest.com
TGN Cao, QT Hoang, EJ Hong, SJ Kang… - Journal of Controlled …, 2023 - Elsevier
Sonodynamic therapy (SDT) has emerged as an effective therapeutic modality as it employs ultrasound (US) to eradicate deep-seated tumors noninvasively. However, the therapeutic …
Number of citations: 9 www.sciencedirect.com
Z Dai, Y Long, J Liu, Y Bao, L Zheng, J Ma, J Liu… - Polymers, 2022 - mdpi.com
The development of efficient and metal-free heterogeneous catalysts for the chemical fixation of CO 2 into value-added products is still a challenge. Herein, we reported two kinds of …
Number of citations: 6 www.mdpi.com
M Ramanathan, DR Hou - Arkivoc, 2013 - pdfs.semanticscholar.org
The reactions of aryl acetals/ketals and triphenylphosphine hydrobromide gave the corresponding aldehydes/ketones and alkyl phosphonium bromides. This reaction was applied to …
Number of citations: 4 pdfs.semanticscholar.org
S Zhong, L Tian, L Yi, Y Liu, W Cheng, Y Wang… - Journal of Environmental …, 2023 - Elsevier
Among various strategies for CO 2 chemical fixation, the CO 2 cycloaddition with epoxides is one of the most promising and efficient approaches, in which ionic liquid (ILs) is a typical …
Number of citations: 0 www.sciencedirect.com
I Würtenberger, B Angermaier… - Journal of Medicinal …, 2013 - ACS Publications
In continuation of our effort to optimize the pharmacological profile of [1,2-diamino-1,2-bis(4-fluorophenyl)ethane]dichloridoplatinum(II) complexes, we synthesized [1,2-diamino-1-(4-…
Number of citations: 29 pubs.acs.org
JC Walton - Journal of the Chemical Society, Perkin Transactions 2, 1999 - pubs.rsc.org
Series of 2-bromomethyl- and 2-hydroxymethyl-1-oxaspiro[2.n]alkanes were prepared from cycloalkanones by initial Wadsworth–Horner–Emmons methodology to afford ester-…
Number of citations: 18 pubs.rsc.org

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